molecular formula C12H15NO2 B14719657 1-Anilino-3-(2-propynyloxy)-2-propanol CAS No. 23452-53-1

1-Anilino-3-(2-propynyloxy)-2-propanol

Cat. No.: B14719657
CAS No.: 23452-53-1
M. Wt: 205.25 g/mol
InChI Key: GMOSHJHOTUTWOV-UHFFFAOYSA-N
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Description

1-Anilino-3-(2-propynyloxy)-2-propanol is a secondary alcohol derivative with a propanol backbone substituted by an anilino (phenylamino) group at position 1 and a 2-propynyloxy (propargyl ether) group at position 2. The compound’s key functional groups—anilino and propynyloxy—suggest reactivity profiles involving hydrogen bonding (via the hydroxyl and anilino groups) and alkyne-mediated interactions (e.g., click chemistry or metabolic activation) .

Properties

CAS No.

23452-53-1

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-anilino-3-prop-2-ynoxypropan-2-ol

InChI

InChI=1S/C12H15NO2/c1-2-8-15-10-12(14)9-13-11-6-4-3-5-7-11/h1,3-7,12-14H,8-10H2

InChI Key

GMOSHJHOTUTWOV-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC(CNC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Anilino-3-(2-propynyloxy)-2-propanol typically involves the following steps:

    Starting Materials: Aniline, propargyl alcohol, and epichlorohydrin.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Anilino-3-(2-propynyloxy)-2-propanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

1-Anilino-3-(2-propynyloxy)-2-propanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique functional groups.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Anilino-3-(2-propynyloxy)-2-propanol depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-anilino-3-(2-propynyloxy)-2-propanol with structurally related compounds:

Compound Molecular Formula Molecular Weight Substituents Key Properties Reference
This compound C₁₂H₁₄N₂O₂ 218.25 g/mol 1-Anilino, 3-(2-propynyloxy) Predicted density: ~1.1 g/cm³ (based on analogs); High reactivity of propynyloxy N/A
1-Anilino-3-phenoxy-2-propanol C₁₅H₁₇NO₂ 243.30 g/mol 1-Anilino, 3-phenoxy Density: ~1.1 g/cm³; Boiling point: Not reported
1-Anilino-3-butylamino-2-propanol C₁₃H₂₂N₂O 222.33 g/mol 1-Anilino, 3-butylamino Melting point: 80–81°C; Acid dissociation constant (pKa): ~14.02
PDMP (DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) C₂₈H₄₈N₂O₃ 460.70 g/mol 1-Phenyl, 2-decanoylamino, 3-morpholino Inhibits glucosylceramide synthetase (Ki = 0.7 µM); Acts uncompetitively vs UDP-glucose
1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol C₇H₁₁N₃O₄ 201.18 g/mol 1-Nitroimidazolyl, 3-methoxy Hypoxia-selective reduction; Binds macromolecules in hypoxic cells

Key Observations:

  • Substituent Effects: The propynyloxy group in this compound introduces alkyne functionality, which is absent in phenoxy or alkylamino analogs. This group may enhance metabolic activation or covalent binding to targets, similar to nitroimidazole derivatives in hypoxic cells .
  • Bioactivity: PDMP, a morpholino-containing analog, demonstrates potent enzyme inhibition (Ki = 0.7 µM) via mixed competition with ceramide . In contrast, 1-anilino-3-butylamino-2-propanol lacks reported enzymatic activity but shares structural motifs with bioactive amines .
  • Stereochemistry: PDMP’s activity is stereospecific, with the D-threo isomer showing superior inhibitory effects . For this compound, stereochemical data are unavailable, but enantioseparation methods (e.g., chiral HPLC ) may be critical for isolating active isomers.

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